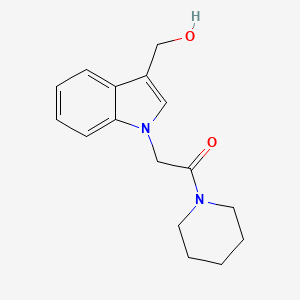
2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(ヒドロキシメチル)-1H-インドール-1-イル)-1-(ピペリジン-1-イル)エタノンは、ヒドロキシメチル基とピペリジニルエタノン部分を有するインドールコア構造を特徴とする合成有機化合物です。
2. 製法
合成経路および反応条件
2-(3-(ヒドロキシメチル)-1H-インドール-1-イル)-1-(ピペリジン-1-イル)エタノンの合成は、一般的に以下の手順が含まれます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成によって合成できます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることを含みます。
ヒドロキシメチル化: 次に、インドールコアは、水酸化ナトリウムなどの塩基の存在下でホルムアルデヒドを使用してヒドロキシメチル化されます。
ピペリジニルエタノンの付加: 最後のステップは、ヒドロキシメチル化されたインドールとピペリジン-1-イルエタノンを塩基性条件下で反応させて、目的の化合物を得ることです。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することを含む可能性があります。これには、連続フロー反応器、高度な精製技術、およびグリーンケミストリーの原則の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Hydroxymethylation: The indole core is then hydroxymethylated using formaldehyde in the presence of a base such as sodium hydroxide.
Piperidinyl Ethanone Addition: The final step involves the reaction of the hydroxymethylated indole with piperidin-1-yl ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
2-(3-(ヒドロキシメチル)-1H-インドール-1-イル)-1-(ピペリジン-1-イル)エタノンは、さまざまな種類の化学反応を起こす可能性があります。これには、以下が含まれます。
酸化: ヒドロキシメチル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: エタノン部分のカルボニル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます。
置換: インドールコアは、適切な条件下でニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒的ハイドロジェネーション。
置換: ニトロ化剤(例:硝酸)、スルホン化剤(例:硫酸)、およびハロゲン化剤(例:臭素)。
生成される主な生成物
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: さまざまな置換インドール誘導体の生成。
4. 科学研究への応用
2-(3-(ヒドロキシメチル)-1H-インドール-1-イル)-1-(ピペリジン-1-イル)エタノンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に神経および精神障害を標的にする潜在的な医薬品を合成するためのビルディングブロックとして使用できます。
有機合成: 天然物や合成類似体などのより複雑な有機分子の合成における中間体として役立ちます。
材料科学: この化合物のユニークな構造は、特定の電子、光学、または機械的特性を持つ新規材料の開発のための候補となっています。
科学的研究の応用
2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
作用機序
2-(3-(ヒドロキシメチル)-1H-インドール-1-イル)-1-(ピペリジン-1-イル)エタノンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、またはイオンチャネルなどのさまざまな分子標的に結合する可能性があります。ヒドロキシメチル基とピペリジニル基は、これらの標的に対する結合親和性と特異性を高めることができ、望ましい生物学的効果をもたらします。
6. 類似の化合物との比較
類似の化合物
2-(3-(ヒドロキシメチル)-1H-インドール-1-イル)エタノン: ピペリジニル基を欠いており、その生物学的活性と化学反応性に影響を与える可能性があります。
1-(ピペリジン-1-イル)-2-(1H-インドール-1-イル)エタノン: ヒドロキシメチル基を欠いており、その溶解度と分子標的との相互作用に影響を与える可能性があります。
ユニークさ
2-(3-(ヒドロキシメチル)-1H-インドール-1-イル)-1-(ピペリジン-1-イル)エタノンは、ヒドロキシメチル基とピペリジニル基の両方が存在するため、ユニークです。これらは、明確な化学的および生物学的特性を与えることができます。これらの官能基は、反応性、溶解度、および結合親和性を高めることができ、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
2-(3-(Hydroxymethyl)-1H-indol-1-yl)ethanone: Lacks the piperidinyl group, which may affect its biological activity and chemical reactivity.
1-(Piperidin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the hydroxymethyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
2-(3-(Hydroxymethyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is unique due to the presence of both the hydroxymethyl and piperidinyl groups, which can confer distinct chemical and biological properties. These functional groups can enhance its reactivity, solubility, and binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)indol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H20N2O2/c19-12-13-10-18(15-7-3-2-6-14(13)15)11-16(20)17-8-4-1-5-9-17/h2-3,6-7,10,19H,1,4-5,8-9,11-12H2 |
InChIキー |
BFKRYPSNGQOSTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


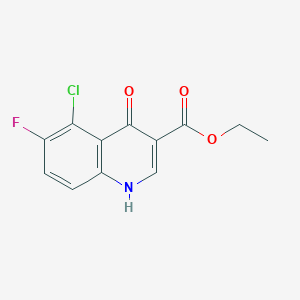


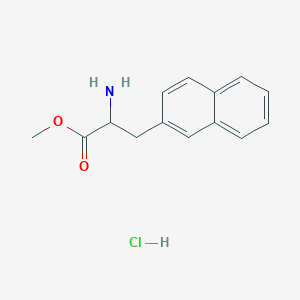
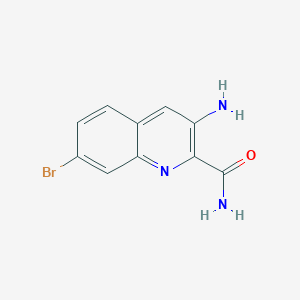
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)

![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

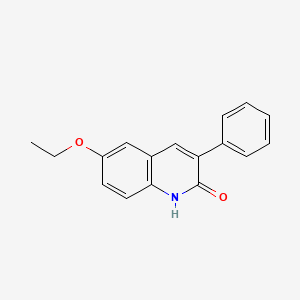
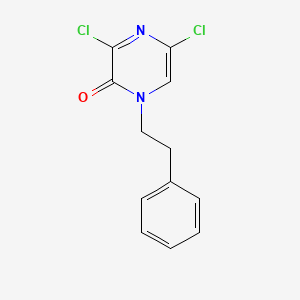
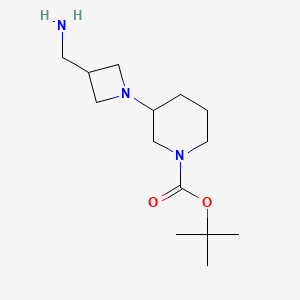
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
